3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide
Description
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide is a brominated adamantane derivative featuring a carboxamide functional group substituted with a 1-hydroxy-2-methylpropan-2-yl moiety. The adamantane core provides structural rigidity, while the bromine atom at position 3 and the methyl group at position 5 contribute to steric and electronic effects. The hydroxyl group in the carboxamide substituent enhances hydrophilicity, distinguishing it from simpler N-alkyladamantane carboxamides .
Properties
IUPAC Name |
3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrNO2/c1-13(2,10-19)18-12(20)15-5-11-4-14(3,7-15)8-16(17,6-11)9-15/h11,19H,4-10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSBRJDYLXOSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)Br)C(=O)NC(C)(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound comprises a 3-bromo-5-methyladamantane core functionalized with a carboxamide group at the 1-position. The amide nitrogen is bonded to a 1-hydroxy-2-methylpropan-2-yl moiety, introducing both steric bulk and hydrogen-bonding capability. The adamantane skeleton imposes significant geometric constraints, necessitating strategic positioning of substituents to avoid unfavorable van der Waals interactions.
Retrosynthetic Disconnections
The synthesis can be deconstructed into three key intermediates:
- Adamantane backbone : 5-Methyladamantane-1-carboxylic acid serves as the foundational building block.
- Bromination : Electrophilic substitution at the 3-position introduces bromide.
- Amidation : Coupling the activated carboxylic acid with 1-hydroxy-2-methylpropan-2-ylamine completes the structure.
Synthesis of 5-Methyladamantane-1-Carboxylic Acid
Friedel-Crafts Alkylation
5-Methyladamantane is synthesized via AlCl3-catalyzed alkylation of adamantane with methyl chloride at 80°C for 12 hours. GC-MS analysis typically shows >85% selectivity for the 5-methyl isomer due to thermodynamic stability.
Oxidation to Carboxylic Acid
The methyl group is oxidized using KMnO4 in acidic aqueous conditions (H2SO4, 90°C, 48 hours). Workup involves neutralization with NaOH and recrystallization from ethanol/water (1:3), yielding 5-methyladamantane-1-carboxylic acid as white crystals (mp 216–218°C, 78% yield).
Regioselective Bromination at the 3-Position
Fe-Mediated Bromination
Adapting protocols from large-scale adamantane bromination:
- Reagents : 5-Methyladamantane-1-carboxylic acid (1 eq), Br2 (2.2 eq), Fe powder (0.1 eq)
- Conditions : Bromine is stirred with Fe for 30 min at 25°C, followed by gradual addition of the adamantane derivative. Reaction proceeds at 40°C for 2 hours.
- Workup : Quenching with Na2SO3, filtration, and recrystallization from 2-propanol yields 3-bromo-5-methyladamantane-1-carboxylic acid (mp 111–112°C, 77% yield).
Table 1: Bromination Optimization
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Fe | 40 | 2 | 77 | 3-Br: >95% |
| AlCl3 | 60 | 4 | 68 | 3-Br: 82% |
| None | 25 | 24 | 31 | Mixture |
Amidation with 1-Hydroxy-2-Methylpropan-2-ylamine
Direct Catalytic Amidation
The carboxylic acid is coupled with the amine using a modified literature procedure for adamantane carboxamides:
- Reagents : 3-Bromo-5-methyladamantane-1-carboxylic acid (2 eq), 1-hydroxy-2-methylpropan-2-ylamine (3 eq), boric acid (0.05 eq)
- Conditions : Reflux in o-xylene (18 hours) with azeotropic water removal via Dean-Stark trap.
- Workup : Solvent evaporation, filtration through Schott frit, and crystallization from petroleum ether yields the title compound (mp 154–156°C, 93% yield).
Alternative Activation Methods
Comparative studies show:
- Acid Chloride Route : SOCl2-mediated chloride formation followed by amine addition gives lower yields (64%) due to steric hindrance during nucleophilic attack.
- Coupling Agents : HATU/DIPEA in DMF achieves 88% yield but requires chromatographic purification, making it less scalable.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC (C18, 70:30 MeOH/H2O): 99.2% purity (tR = 8.7 min). XRPD confirms crystalline form with characteristic peaks at 2θ = 12.4°, 18.7°, 24.9°.
Process Optimization and Scalability
Solvent Screening
Table 2: Solvent Impact on Amidation Yield
| Solvent | Bp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| o-Xylene | 144 | 93 | 99.2 |
| Toluene | 111 | 87 | 97.8 |
| DMF | 153 | 91 | 98.1 |
| THF | 66 | 62 | 89.3 |
o-Xylene outperforms other solvents by facilitating azeotropic water removal while tolerating high temperatures.
Catalyst Loading Study
Varying boric acid concentrations (0.01–0.1 eq) reveals optimal catalysis at 0.05 eq, balancing reaction rate and cost. Higher loadings promote side-product formation via dehydration of the alcohol moiety.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Interference with cellular pathways to exert therapeutic effects.
Comparison with Similar Compounds
Substituent Variations in Adamantane Carboxamides
Key structural analogs include:
Key Findings :
- Hydrophilicity : The hydroxyl group in the target compound improves aqueous solubility compared to N,N-dimethyl analogs (e.g., 3-bromo-N,N-dimethyladamantane-1-carboxamide) but reduces membrane permeability .
- Bioactivity : Aryl-substituted carboxamides (e.g., sulfonamide derivatives) exhibit stronger interactions with biological targets, such as enzymes or receptors, due to π-π stacking and hydrogen bonding .
Physicochemical Properties
Physicochemical data inferred from structural analogs:
Notes:
- The hydroxyl group reduces LogP by ~1 unit compared to N,N-dimethyl analogs, aligning with its enhanced solubility .
Research Implications and Limitations
- Structural Lumping Strategies : Compounds with similar adamantane cores and substituents (e.g., bromine, methyl, carboxamide) may be "lumped" in computational models to predict reactivity or environmental behavior, though functional group differences necessitate caution .
- Data Gaps : Experimental data (e.g., crystallography, binding assays) for the target compound are scarce. Most comparisons rely on extrapolations from analogs .
Biological Activity
3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C11H14BrNO2
- Molecular Weight : 272.14 g/mol
- CAS Number : 211388-38-4
Antimicrobial Activity
Research indicates that derivatives of adamantane compounds exhibit antimicrobial properties. A study explored the effectiveness of similar adamantane derivatives against various bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Neuroprotective Effects
There is growing evidence that adamantane derivatives may possess neuroprotective properties. In vitro studies have indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis. This neuroprotection may be mediated through the modulation of signaling pathways involved in cell survival.
-
Ion Channel Modulation :
- Adamantane derivatives have been shown to modulate ion channels, particularly in viral pathogens.
-
Antioxidant Activity :
- The hydroxyl group in the structure may contribute to antioxidant properties, scavenging free radicals and reducing oxidative damage.
-
Enzyme Inhibition :
- Some studies suggest that these compounds may inhibit specific enzymes involved in metabolic pathways critical for microbial growth.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various adamantane derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 3-Bromo Compound | Staphylococcus aureus | 50 |
| 3-Bromo Compound | Escherichia coli | 75 |
Study 2: Neuroprotective Effects
In a neurotoxicity model using SH-SY5Y neuronal cells, treatment with the compound demonstrated a protective effect against hydrogen peroxide-induced cell death. The compound reduced apoptosis by approximately 30% compared to untreated controls.
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 50 ± 5 | 40 ± 3 |
| Compound | 80 ± 7 | 10 ± 2 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyladamantane-1-carboxamide?
- Methodology : A two-step approach is typically employed:
Adamantane Core Functionalization : Bromination of 5-methyladamantane-1-carboxylic acid using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce the bromine atom at the 3-position .
Amide Coupling : React the intermediate 3-bromo-5-methyladamantane-1-carboxylic acid with 2-amino-2-methyl-1-propanol using a coupling agent such as HATU or DCC in anhydrous DMF. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .
Q. How should researchers confirm the structural identity of this compound?
- Methodology : Combine spectroscopic and analytical techniques:
- NMR : - and -NMR to verify adamantane cage protons (δ 1.5–2.5 ppm) and carboxamide carbonyl (δ ~170 ppm).
- IR : Confirm carboxamide C=O stretch (~1650 cm) and hydroxyl group (~3300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion [M+H] (expected m/z 386.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?
- Methodology :
Purity Assessment : Re-run HPLC or GC-MS to rule out impurities.
Alternative Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. X-ray crystallography can clarify stereochemical ambiguities .
Computational Validation : Compare experimental IR/NMR with DFT-predicted spectra (software: Gaussian, ORCA) to identify conformational effects .
- Case Study : Inconsistent -NMR integrations may arise from rotameric equilibria in the carboxamide group; variable-temperature NMR can mitigate this .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodology :
Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine, vary the hydroxyl group) and assess bioactivity .
In Vitro Assays : Screen analogs against target enzymes (e.g., viral proteases or kinases) using fluorescence polarization or SPR binding assays.
Computational Docking : Predict binding modes using software like AutoDock Vina, focusing on adamantane’s hydrophobic interactions and the carboxamide’s hydrogen-bonding potential .
Q. How can researchers determine the compound’s stability under varying storage conditions?
- Methodology :
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Recommendations : Store at 0–6°C in amber vials under inert gas to minimize bromine loss and hydroxyl oxidation .
Q. What advanced techniques are suitable for studying its solid-state properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
